![molecular formula C9H10O2 B068223 Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) CAS No. 188717-56-8](/img/structure/B68223.png)
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as norbornadiene dicarboxaldehyde and is a bicyclic compound that contains two carboxaldehyde groups. The unique structure of this compound makes it an attractive candidate for various applications in chemistry and biology.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) is not well understood. However, it is believed that the unique structure of this compound allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) are not well understood. However, it has been shown to exhibit interesting properties that make it useful for various applications in chemistry and biology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) in lab experiments is its unique structure, which allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology. However, the limitations of using this compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI). One such direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in the field of molecular switches. Additionally, further research could be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) can be achieved through a variety of methods. One such method is the oxidation of norbornadiene using a suitable oxidizing agent. The resulting product is then treated with a suitable reagent to form the desired dicarboxaldehyde. Other methods for the synthesis of this compound have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of interesting properties that make it useful for various applications in chemistry and biology. One of the most promising applications of this compound is in the field of molecular switches.
Eigenschaften
CAS-Nummer |
188717-56-8 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(1S,2S,4S,7R)-bicyclo[2.2.1]hept-5-ene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-4-7-3-6-1-2-8(7)9(6)5-11/h1-2,4-9H,3H2/t6-,7-,8+,9-/m1/s1 |
InChI-Schlüssel |
VTGBKOOJCUYATH-LURQLKTLSA-N |
Isomerische SMILES |
C1[C@H]2C=C[C@@H]([C@H]1C=O)[C@@H]2C=O |
SMILES |
C1C2C=CC(C1C=O)C2C=O |
Kanonische SMILES |
C1C2C=CC(C1C=O)C2C=O |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
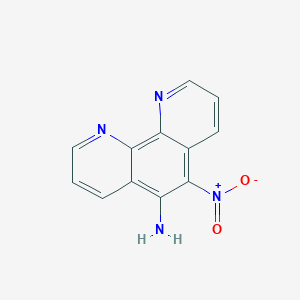
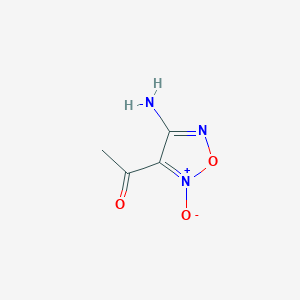


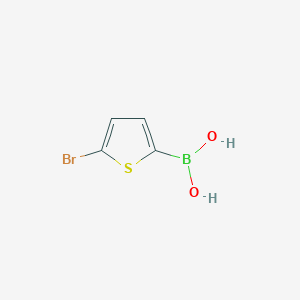



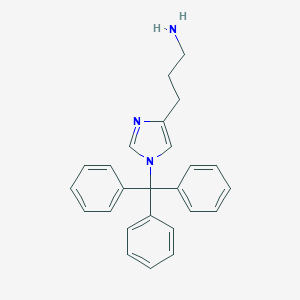
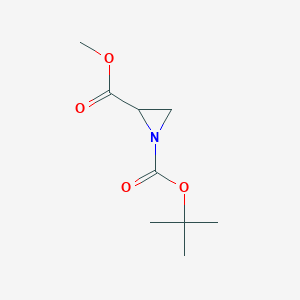

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)
